BETP exhibits poor pharmacokinetic properties, particularly after oral administration. Studies in rats showed minimal systemic concentrations even after intravenous administration, and it was undetectable in circulation after oral dosing []. This suggests rapid degradation in vivo. In vitro studies indicated facile degradation in bovine serum albumin, plasma, and liver microsomes from both rodents and humans [].
BETP was explored for its potential in stimulating glucose-dependent insulin secretion in rats. While it showed activity in vitro, it failed to elicit an insulinotropic effect upon oral administration in vivo []. This lack of efficacy was attributed to its poor pharmacokinetic profile and rapid degradation [].
CAS No.: 13478-45-0
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 108347-97-3
CAS No.: 17763-13-2
CAS No.: 10028-14-5